molecular formula C15H20N2O4S B2650690 N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]propane-1-sulfonamide CAS No. 851408-79-2

N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]propane-1-sulfonamide

Cat. No.: B2650690
CAS No.: 851408-79-2
M. Wt: 324.4
InChI Key: ATNGFGXEMYGIKS-UHFFFAOYSA-N
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Description

N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]propane-1-sulfonamide is a compound that belongs to the class of quinoline derivatives These compounds are known for their diverse biological activities and are often used in pharmaceutical research and development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]propane-1-sulfonamide typically involves the reaction of 7-methoxy-2-oxo-1,2-dihydroquinoline with an appropriate sulfonamide derivative. The reaction conditions often include the use of a base such as triethylamine and a solvent like diphenyl ether .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]propane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The quinoline moiety can be reduced to form tetrahydroquinoline derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of tetrahydroquinoline derivatives.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]propane-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]propane-1-sulfonamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its quinoline moiety. This interaction can lead to the modulation of various biochemical pathways, resulting in its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(naphthalen-1-yl)acetamide
  • N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-phenylpropanamide

Uniqueness

N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]propane-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the sulfonamide group, in particular, may enhance its solubility and bioavailability compared to similar compounds.

Properties

IUPAC Name

N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]propane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4S/c1-3-8-22(19,20)16-7-6-12-9-11-4-5-13(21-2)10-14(11)17-15(12)18/h4-5,9-10,16H,3,6-8H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATNGFGXEMYGIKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NCCC1=CC2=C(C=C(C=C2)OC)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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